molecular formula C5H10N2S B145053 N-Methyl-N-prop-2-en-1-ylthiourea CAS No. 127879-23-6

N-Methyl-N-prop-2-en-1-ylthiourea

Cat. No.: B145053
CAS No.: 127879-23-6
M. Wt: 130.21 g/mol
InChI Key: GXQGTKHOKKMQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-prop-2-en-1-ylthiourea is a thiourea derivative offered for research use as a building block and precursor in chemical synthesis and life science applications. Thiourea scaffolds are of significant interest in medicinal and materials chemistry due to their versatile properties and wide range of potential biological activities . Research into various acyl thiourea derivatives has demonstrated promising biological activities, including antibacterial, anti-biofilm, and antioxidant effects . Specifically, some thiourea derivatives have shown efficacy against E. coli biofilms and exhibit free-radical scavenging capacity in the DPPH assay . Beyond biomedical applications, thiourea derivatives serve as key intermediates for synthesizing important heterocyclic compounds like thiazoles and pyrimidines, and find use in coordination chemistry, polymer science, and as organocatalysts or chemosensors . The reactivity of the thiocarbonyl group and the potential for hydrogen bonding make this class of compounds a valuable tool for researchers. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

127879-23-6

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

1-methyl-1-prop-2-enylthiourea

InChI

InChI=1S/C5H10N2S/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3,(H2,6,8)

InChI Key

GXQGTKHOKKMQHL-UHFFFAOYSA-N

SMILES

CN(CC=C)C(=S)N

Canonical SMILES

CN(CC=C)C(=S)N

Synonyms

Thiourea, N-methyl-N-2-propenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Methyl-N-prop-2-en-1-ylthiourea with two structurally related compounds from the literature: N-Methyl-2-phenylpropan-1-amine (aromatic amine) and N,N-diethyl-2-methylprop-1-en-1-amine (enamine) . Key differences in functional groups and substituents influence their physical properties and reactivity.

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Structural Features
This compound C₅H₁₀N₂S Thiourea, Allyl 130.21 S atom enables H-bonding; allyl allows conjugation/polymerization
N-Methyl-2-phenylpropan-1-amine C₁₀H₁₅N Amine, Phenyl, Methyl 149.24 Aromatic ring enhances stability; basic amine group
N,N-diethyl-2-methylprop-1-en-1-amine C₈H₁₇N Enamine, Diethyl 127.23 Electron-rich enamine for organometallic catalysis

Physical Properties and Solubility

  • Thiourea Derivative: Higher polarity due to the thiourea group, leading to moderate solubility in polar solvents (e.g., DMSO, ethanol). The allyl group may reduce crystallinity compared to saturated analogs.
  • Aromatic Amine : Lower solubility in water due to the hydrophobic phenyl group; soluble in organic solvents like chloroform .
  • Enamine: Hydrophobic diethyl groups limit aqueous solubility but enhance compatibility with nonpolar reaction media .

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